Potassium ethyltrifluoroborate
CAS No.: 44248-07-9
Cat. No.: VC2390845
Molecular Formula: C2H5BF3K
Molecular Weight: 135.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 44248-07-9 |
---|---|
Molecular Formula | C2H5BF3K |
Molecular Weight | 135.97 g/mol |
IUPAC Name | potassium;ethyl(trifluoro)boranuide |
Standard InChI | InChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1 |
Standard InChI Key | GIIPADVFWNGSKY-UHFFFAOYSA-N |
SMILES | [B-](CC)(F)(F)F.[K+] |
Canonical SMILES | [B-](CC)(F)(F)F.[K+] |
Introduction
Chemical Identity and Basic Properties
Potassium ethyltrifluoroborate is an organotrifluoroborate salt with the molecular formula C₂H₅BF₃K and a molecular weight of 135.97 g/mol . It is also known by several synonyms including potassium ethyltrifluoroboranuide. The compound exists as a white to almost white powder or crystalline solid at room temperature .
Physical and Chemical Characteristics
The physical and chemical properties of potassium ethyltrifluoroborate are summarized in the following table:
Structural Characteristics
Potassium ethyltrifluoroborate features a tetracoordinate boron center, which distinguishes it from many other organoboron compounds. The tetracoordinate nature masks the inherent reactivity of the carbon-boron bond, making it a protected form of boronic acids that can endure various synthetic transformations . This structural feature contributes significantly to its stability against air and moisture, a characteristic that makes it particularly valuable in organic synthesis .
The compound can be represented by the following structural features:
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An ethyl group (C₂H₅) directly bonded to the boron atom
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Three fluorine atoms coordinated to the boron, forming a tetrahedral BF₃ unit
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A potassium counterion that balances the negative charge
Synthesis and Preparation Methods
Potassium ethyltrifluoroborate can be synthesized through several routes, with the most common methods involving the conversion of boronic acids or esters to trifluoroborate salts.
Standard Preparation Methods
The most common synthetic approach involves treating ethylboronic acid with potassium hydrogen fluoride (KHF₂):
Ethylboronic acid + KHF₂ → Potassium ethyltrifluoroborate + H₂O
Alternative preparation methods include:
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Transmetalation from other organometallic compounds followed by treatment with KHF₂
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Hydroboration of ethylene followed by conversion to the trifluoroborate salt
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Reaction of ethyl Grignard reagents with trimethyl borate, followed by treatment with KHF₂
These preparation methods yield potassium ethyltrifluoroborate as a stable, easily handled reagent that is indefinitely stable to air and moisture under normal conditions .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
Potassium ethyltrifluoroborate is primarily used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, where it serves as a source of the ethyl group . These reactions typically involve the coupling of potassium ethyltrifluoroborate with aryl or alkenyl halides (particularly bromides and iodides) in the presence of a palladium catalyst .
Key reaction conditions for successful cross-coupling include:
The reaction proceeds through the following general mechanism:
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Oxidative addition of the aryl or alkenyl halide to the Pd(0) catalyst
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Transmetalation of the ethyl group from potassium ethyltrifluoroborate
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Reductive elimination to form the new carbon-carbon bond
Other Synthetic Applications
Beyond standard cross-coupling reactions, potassium ethyltrifluoroborate finds utility in:
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Sequential Suzuki-Miyaura reactions for the preparation of complex molecules
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Formation of carbon-carbon bonds in pharmaceutical intermediate synthesis
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Building block in the preparation of specialized molecules with ethyl groups in specific positions
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Component in one-pot synthesis strategies where stability to various reaction conditions is required
Recent Research Applications
Recent research has demonstrated the versatility of potassium ethyltrifluoroborate in several advanced synthetic applications:
Synthesis of Complex Pharmaceuticals
Potassium ethyltrifluoroborate has been utilized in the synthesis of pharmaceutical intermediates where selective ethylation is required. Its stability allows for its use in multi-step synthetic routes without degradation of the reagent .
Development of Novel Cross-Coupling Methodologies
Researchers have developed improved conditions for the cross-coupling of potassium ethyltrifluoroborate with various electrophiles, including:
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Cross-coupling with aryl- and heteroaryl chlorides using Pd(OAc)₂ and specialized phosphine ligands such as XPhos
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Cross-coupling with alkenyl bromides to produce trisubstituted conjugated dienes
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One-pot synthesis of trisubstituted alkenes via sequential Suzuki-Miyaura cross-coupling reactions
Specialized Applications
The compound has found application in the preparation of specialized materials through:
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Participation in the synthesis of 1,4-disubstituted 1,2,3-triazole-containing potassium trifluoroborates through Cu-catalyzed azide-alkyne cycloaddition reactions
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Serving as a precursor for more complex organotrifluoroborate compounds with specific functional groups
Comparison with Similar Organotrifluoroborate Compounds
Potassium ethyltrifluoroborate belongs to a larger family of organotrifluoroborate compounds, each with unique properties and applications. The following table compares potassium ethyltrifluoroborate with several related compounds:
This comparison highlights how the organic group attached to the boron atom significantly influences the stability and reactivity of the compound, making each organotrifluoroborate suited for specific synthetic applications.
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